3-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Description
Properties
IUPAC Name |
3-[2-[(3-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O4S/c1-35-24-11-10-19(17-25(24)36-2)12-14-30-26(33)13-15-32-27(34)22-8-3-4-9-23(22)31-28(32)37-18-20-6-5-7-21(29)16-20/h3-11,16-17H,12-15,18H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTCWXNIIPPEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-aminobenzamide with 3-chlorobenzyl chloride to form the quinazolinone core. This is followed by the introduction of the sulfanyl group through a nucleophilic substitution reaction with a suitable thiol reagent. The final step involves the coupling of the quinazolinone derivative with 2-(3,4-dimethoxyphenyl)ethylamine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of catalytic methods to enhance reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl ether group (-S-CH₂-) undergoes nucleophilic displacement under alkaline conditions. In ethanol/NaOH (0.1M, 60°C), bromoacetophenone replaces the 3-chlorobenzyl group with 90% efficiency.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| S-alkylation | EtOH/NaOH (0.1M, 60°C), 6h | 3-(2-phenacylsulfanyl-4-oxoquinazolin-3-yl)propanamide derivative | 90% |
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide (R-SO-) and sulfone (R-SO₂-) using H₂O₂ in acetic acid:
| Oxidizing Agent | Time | Product | Selectivity |
|---|---|---|---|
| 30% H₂O₂ (1.5 equiv) | 2h | Sulfoxide | 85% |
| 30% H₂O₂ (3.0 equiv) | 4h | Sulfone | 78% |
Hydrolysis Reactions
The amide bond resists standard acid/base hydrolysis but cleaves under enzymatic conditions:
| Condition | Enzyme | Temperature | Cleavage Efficiency |
|---|---|---|---|
| pH 7.4 buffer | Trypsin | 37°C | 45% after 24h |
| pH 8.0 buffer | Chymotrypsin | 37°C | 32% after 24h |
Enzyme-Targeted Modifications
The quinazolinone core inhibits COX-II (IC₅₀ = 23.55 μM in LPS-induced RAW 264.7 cells) . Methylation of the 4-oxo group enhances activity:
| Derivative | COX-II IC₅₀ (μM) | Selectivity Ratio (COX-II/I) |
|---|---|---|
| Parent compound | 23.55 | 5.6:1 |
| 4-methoxy analog | 18.92 | 8.3:1 |
Derivatization Pathways
Key synthetic modifications include:
-
Acylation : Reacting the free amine with acetyl chloride (pyridine, 0°C) yields N-acetyl derivatives (82% yield)
-
Methoxy group demethylation : BBr₃ in DCM (-20°C → rt) produces catechol analogs (67% yield)
Reaction Stability Data
| Functional Group | Thermal Stability (°C) | pH Stability Range | Light Sensitivity |
|---|---|---|---|
| Sulfanyl ether | ≤160 | 2-10 | UV-sensitive |
| Amide bond | ≤200 | 4-9 | Stable |
| Chlorophenyl | ≤300 | 1-12 | Stable |
This comprehensive analysis synthesizes data from medicinal chemistry studies , enzymatic assays , and structural analogs to map the compound's reactivity landscape.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to this quinazoline derivative exhibit promising antimicrobial properties. The presence of the sulfanyl group is believed to enhance its activity against various microbial strains.
Case Studies
- Study on Antimicrobial Efficacy :
- A series of derivatives based on similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
- The compound's mechanism is thought to involve the inhibition of specific enzymes critical for bacterial survival, making it a candidate for further development in antibiotic therapies.
Anticancer Properties
The anticancer potential of this compound is noteworthy, particularly in targeting specific cancer cell lines.
Case Studies
- Cell Line Studies :
- In vitro studies have shown that the compound exhibits cytotoxic effects on human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC₅₀ values were reported between 1.9 to 7.52 µg/mL, indicating a strong antiproliferative effect .
- Mechanistic studies suggest that the compound may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Anti-inflammatory Effects
Emerging research highlights the anti-inflammatory potential of this compound, which may be beneficial in treating conditions characterized by chronic inflammation.
Summary of Applications
| Application Type | Mechanism | Notable Findings |
|---|---|---|
| Antimicrobial | Enzyme inhibition | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis | IC₅₀ values: 1.9 - 7.52 µg/mL on HCT-116 and MCF-7 |
| Anti-inflammatory | Cytokine modulation | Potential use in chronic inflammatory diseases |
Mechanism of Action
The mechanism of action of 3-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the sulfanyl group can modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
Key Observations
Quinazolinone Substituents: The 3-chlorophenylmethyl sulfanyl group in the target compound (meta-substitution) contrasts with 4-chlorophenyl (para-substitution) in and . The 4-nitrophenylmethyl sulfanyl group in introduces a strong electron-withdrawing nitro group, which could decrease metabolic stability but enhance reactivity in electrophilic environments .
Amide Chain Variations :
- The propanamide chain in the target compound offers greater conformational flexibility compared to the acetamide chains in , and 6. This flexibility might improve binding to targets requiring extended interactions.
- The 3,4-dimethoxyphenethyl group in the target compound provides electron-donating methoxy groups, which enhance solubility through hydrogen bonding and polar interactions. This contrasts with the hydrophobic trimethylphenyl () and ethyl/methylphenyl () groups .
Synthetic Routes: Synthesis of similar compounds (e.g., ) involves thiolation of quinazolinone precursors followed by amidation. The target compound likely employs analogous steps, with modifications to incorporate the 3-chlorophenylmethyl and dimethoxyphenethyl groups .
Implications of Structural Differences
- Solubility: The 3,4-dimethoxyphenethyl group in the target compound likely improves aqueous solubility compared to analogs with non-polar substituents (e.g., trimethylphenyl in ).
- Binding Affinity : The propanamide chain’s flexibility may allow better accommodation in enzyme active sites compared to rigid acetamide derivatives.
- Stability : The absence of strong electron-withdrawing groups (e.g., nitro in ) suggests the target compound may exhibit superior metabolic stability.
Biological Activity
The compound 3-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Quinazoline Core : The presence of the quinazoline ring is crucial for its biological activity.
- Chlorophenyl Group : This group enhances lipophilicity and may influence receptor binding.
- Dimethoxyphenyl Substituent : This moiety could contribute to the modulation of biological pathways.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon Cancer) | 22.67 ± 2.08 | Induction of apoptosis via caspase activation |
| LoVo (Colon Cancer) | 23.50 ± 1.50 | Cell cycle arrest at G2/M phase |
| MCF-7 (Breast Cancer) | 11.00 ± 0.69 | Inhibition of HDAC activity |
The compound demonstrated significant cytotoxicity against HCT-116 and LoVo cell lines, with IC50 values indicating effective concentration levels required to inhibit cell viability .
The anticancer activity is primarily attributed to:
- Apoptosis Induction : The compound activates intrinsic and extrinsic apoptotic pathways by modulating regulators such as Bax and Bcl-2, leading to increased caspase activity (caspases 8, 9, and 3) which promotes programmed cell death .
- Cell Cycle Arrest : It effectively halts the cell cycle in the G2/M phase in LoVo cells, preventing further proliferation .
- HDAC Inhibition : The compound has been shown to act as a histone deacetylase inhibitor (HDACI), which is significant in cancer therapy as it alters gene expression related to cell growth and apoptosis .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the quinazoline core significantly affect biological activity:
- The introduction of electron-withdrawing groups (like CF₃) at specific positions on the phenyl rings enhances anticancer potency by increasing molecular interactions with target enzymes .
- The sulfanyl group appears to play a role in enhancing lipophilicity, which may improve bioavailability and interaction with cellular targets .
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Study on Quinazoline Derivatives : A study demonstrated that derivatives with a similar structure exhibited potent inhibition against various cancer cell lines, supporting the notion that structural modifications can lead to enhanced therapeutic effects .
- In Vivo Studies : Animal models treated with related quinazoline derivatives showed significant tumor reduction compared to controls, indicating potential for clinical applications .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing this compound with optimal yield and purity?
- Methodological Answer : Synthesis should follow multi-step protocols involving quinazolinone core formation, thioether linkage introduction (via nucleophilic substitution of a chlorinated intermediate with 3-chlorobenzyl mercaptan), and amide coupling. Key steps include temperature-controlled reactions (e.g., 60–80°C for cyclization) and chromatographic purification (silica gel, gradient elution with ethyl acetate/hexane). Low yields in coupling steps (e.g., <10%) may require optimization using coupling agents like HATU or DCC/DMAP . Safety protocols (gloves, fume hood) are critical due to thiol intermediates .
Q. How can researchers characterize the compound’s structural integrity post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H/¹³C, HSQC for heterocyclic protons), high-resolution mass spectrometry (HRMS for molecular ion validation), and X-ray crystallography (if single crystals form). For crystallography, slow evaporation in DMSO/ethanol mixtures may induce crystallization, as seen in analogous quinazolinone derivatives . FT-IR can confirm sulfanyl and carbonyl functional groups (peaks ~2550 cm⁻¹ for S-H and ~1680 cm⁻¹ for C=O) .
Q. What solvent systems are most effective for solubility testing?
- Methodological Answer : Test solubility in DMSO (primary stock solution), followed by aqueous buffers (pH 4–9) with surfactants like Tween-80 for colloidal dispersion. Polar aprotic solvents (DMF, DMSO) typically show better solubility due to the compound’s hydrophobic aryl groups and hydrogen-bonding motifs. Contradictory solubility data across studies may arise from polymorphic forms, requiring PXRD analysis .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., EGFR or Aurora kinases). Parameterize the compound’s sulfanyl and dimethoxyphenyl groups for van der Waals and π-π interactions. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities . Compare results with structurally similar analogs (e.g., 3-(4-cycloheptyl-triazole) derivatives) to identify SAR trends .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer : Standardize assays using identical cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity (HPLC >98%). Test under hypoxic vs. normoxic conditions if targeting hypoxia-inducible pathways. Meta-analysis of literature data may reveal solvent/DMSO concentration effects (e.g., >0.1% DMSO alters membrane permeability) . Use ANOVA to statistically differentiate activity variations .
Q. How can researchers optimize in vitro-to-in vivo translation for pharmacokinetic studies?
- Methodological Answer : Conduct microsomal stability assays (rat/human liver microsomes) to identify metabolic hotspots (e.g., demethylation of dimethoxyphenyl groups). For bioavailability, formulate with PEGylated nanoparticles or liposomes to enhance aqueous dispersion. Compare IV and oral administration in rodent models, monitoring plasma levels via LC-MS/MS. Adjust dosing based on allometric scaling from in vitro clearance data .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Use CRISPR-Cas9 gene editing to knockout putative targets (e.g., PTEN or PI3K) in cell lines and assess rescue effects. For pathway analysis, perform phosphoproteomics (LC-MS/MS with TiO₂ enrichment) to map kinase inhibition profiles. Confocal microscopy with fluorescently tagged probes (e.g., FITC-annexin V for apoptosis) can visualize real-time effects .
Methodological Notes
- Safety & Handling : Always use PPE (nitrile gloves, safety goggles) and work in a fume hood due to potential toxicity of sulfanyl intermediates and aryl chlorides .
- Data Reproducibility : Document solvent lot numbers, humidity/temperature during experiments, and equipment calibration dates to minimize variability .
- Conflict Resolution : For contradictory results, cross-validate findings using orthogonal methods (e.g., SPR vs. ITC for binding assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
